molecular formula C9H11FO B13558204 4-(2-Fluoro-2-propyl)phenol

4-(2-Fluoro-2-propyl)phenol

Cat. No.: B13558204
M. Wt: 154.18 g/mol
InChI Key: MNPLTTHNNZRMNN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-2-propyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a fluorine atom and a propyl group attached to the benzene ring, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-2-propyl)phenol can be achieved through various methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the propyl group onto the benzene ring. Additionally, the fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-2-propyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic reagents such as sodium amide (NaNH2) are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

4-(2-Fluoro-2-propyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-2-propyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Fluorophenol: A similar compound with a fluorine atom but without the propyl group.

    4-Propylphenol: A compound with a propyl group but without the fluorine atom.

Uniqueness: 4-(2-Fluoro-2-propyl)phenol is unique due to the presence of both the fluorine atom and the propyl group, which can significantly alter its chemical and biological properties compared to its simpler analogs .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)phenol

InChI

InChI=1S/C9H11FO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3

InChI Key

MNPLTTHNNZRMNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)F

Origin of Product

United States

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